4-pentyloxy-benzoic acid ethyl ester
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Overview
Description
4-Pentyloxy-benzoic acid ethyl ester is an organic compound with the molecular formula C14H20O3 It is an ester derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by an ethyl group, and the hydrogen atom of the para-position is replaced by a pentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-pentyloxy-benzoic acid ethyl ester typically involves the esterification of 4-pentyloxy-benzoic acid with ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Pentyloxy-benzoic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a strong acid or base.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pentyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Major Products Formed
Hydrolysis: 4-Pentyloxy-benzoic acid and ethanol.
Reduction: 4-Pentyloxy-benzyl alcohol.
Substitution: Depending on the nucleophile used, various substituted benzoic acid derivatives can be formed.
Scientific Research Applications
4-Pentyloxy-benzoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-pentyloxy-benzoic acid ethyl ester depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Pentyloxy-benzoic acid: The parent acid of the ester.
4-Pentyloxy-benzyl alcohol: The reduced form of the ester.
4-Methoxy-benzoic acid ethyl ester: An ester with a methoxy group instead of a pentyloxy group.
Uniqueness
4-Pentyloxy-benzoic acid ethyl ester is unique due to the presence of the pentyloxy group, which imparts specific chemical and physical properties. This makes it a valuable compound for the synthesis of liquid crystals and other materials with specialized applications.
Properties
IUPAC Name |
ethyl 4-pentoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-3-5-6-11-17-13-9-7-12(8-10-13)14(15)16-4-2/h7-10H,3-6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSCWEHOCJQDEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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